

# 3-Bromobenzonitrile spectral data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-Bromobenzonitrile

Cat. No.: B1265711

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## An In-depth Technical Guide to the Spectral Data of 3-Bromobenzonitrile

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromobenzonitrile**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for the characterization of this compound.

## Data Presentation

The following tables summarize the key spectral data for **3-bromobenzonitrile**, facilitating easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.85	t	~1.5	H-2
~7.78	ddd	~7.9, 1.5, 1.1	H-6
~7.70	ddd	~8.0, 2.0, 1.0	H-4
~7.42	t	~7.9	H-5

Solvent: CDCl<sub>3</sub>. Spectrometer frequency can influence exact shift values.

Table 2:  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
137.5	C-4
134.8	C-6
130.5	C-2
130.2	C-5
122.8	C-3 (C-Br)
117.5	$\text{C}\equiv\text{N}$
114.5	C-1

Solvent:  $\text{CDCl}_3$ [\[1\]](#)

Table 3: Infrared (IR) Spectral Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3070	Medium	Aromatic C-H Stretch
~2230	Strong	$\text{C}\equiv\text{N}$ (Nitrile) Stretch
~1570, 1470, 1420	Medium-Strong	Aromatic C=C Ring Stretch
~790	Strong	C-H Out-of-plane Bending
~670	Medium-Strong	C-Br Stretch

Table 4: Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
183	High	$[M+2]^+$ Molecular ion (with $^{81}\text{Br}$ )
181	High	$[M]^+$ Molecular ion (with $^{79}\text{Br}$ )
102	High	$[M - \text{Br}]^+$
75	Medium	$[\text{C}_6\text{H}_3]^+$

Ionization Method: Electron Ionization (EI)[\[2\]](#)[\[3\]](#)

## Spectral Interpretation and Visualization

The following diagrams illustrate the relationship between the molecular structure of **3-bromobenzonitrile** and its spectral signatures, as well as a typical experimental workflow.

Caption: Figure 1: Correlation of **3-Bromobenzonitrile**'s structure with its key spectral data.

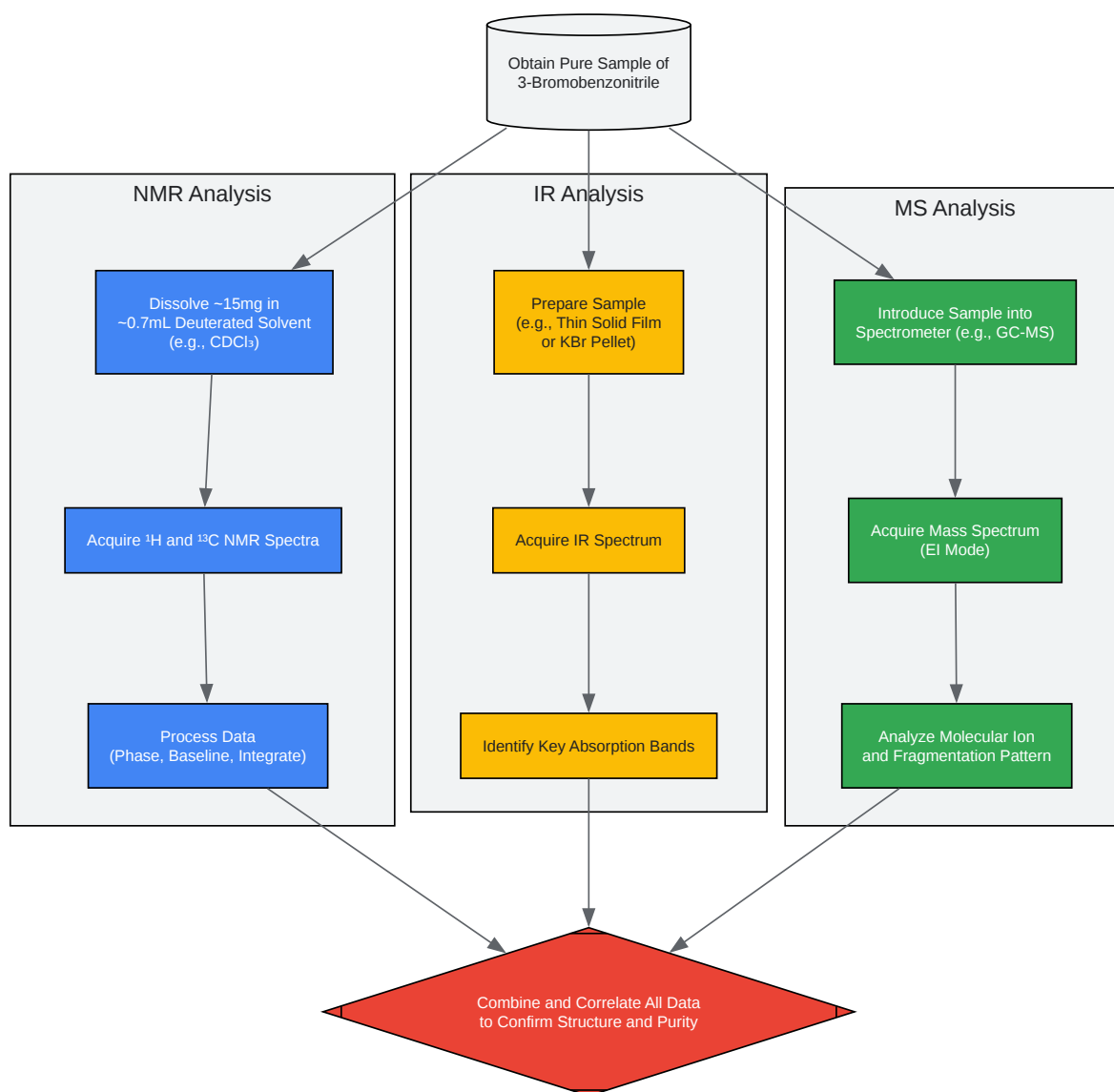


Figure 2: General Experimental Workflow for Spectral Analysis

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Caption: Figure 2: A typical workflow for acquiring and analyzing spectral data.

## Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for **3-bromobenzonitrile**, a solid compound at room temperature.[\[4\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is designed for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

- Sample Preparation:
  - Accurately weigh 10-20 mg of the **3-bromobenzonitrile** sample into a clean, dry vial.[\[5\]](#)
  - Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or DMSO- $\text{d}_6$ .
  - Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean 5 mm NMR tube to filter out any particulate matter.[\[5\]](#)
  - Securely cap the NMR tube to prevent solvent evaporation and contamination.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
  - Following  $^1\text{H}$  acquisition, acquire the  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans will be required.

### Infrared (IR) Spectroscopy

This protocol describes the thin solid film method, suitable for non-volatile solids.[\[6\]](#)

- Sample Preparation:
  - Place a small amount (approx. 5-10 mg) of **3-bromobenzonitrile** into a small test tube or vial.
  - Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid.<sup>[6]</sup>
  - Using a pipette, transfer one or two drops of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).
  - Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound should remain on the plate.<sup>[6]</sup> If the resulting peaks are too weak, another drop of the solution can be added and dried.
- Data Acquisition:
  - Place the salt plate into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H<sub>2</sub>O, CO<sub>2</sub>).
  - Acquire the sample spectrum. The data is typically collected over a range of 4000 to 400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common technique for volatile and thermally stable organic compounds.

- Sample Preparation:
  - Prepare a dilute solution of **3-bromobenzonitrile** (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Data Acquisition:

- Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC-MS system.
- The sample is vaporized in the heated injection port and separated on the GC column based on its boiling point and interactions with the stationary phase.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]
- The resulting ions (the molecular ion and various fragments) are separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

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